![molecular formula C8H6F3N3O3 B284812 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)
6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid, also known as TFAHN, is a novel compound that has gained significant attention in scientific research. This compound is synthesized through a unique method and has shown promising results in various applications, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid is not fully understood. However, it is believed that 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid interacts with certain enzymes and proteins, leading to the inhibition of their activity. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid can inhibit the activity of certain enzymes and proteins, leading to anti-inflammatory and anti-tumor effects. 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid is also stable under various conditions, which makes it suitable for various experiments. However, one limitation of 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid. One potential direction is the further study of its anti-inflammatory and anti-tumor properties, which could lead to the development of new drugs. Another potential direction is the study of its potential use as a drug delivery system, which could lead to the development of more effective drug delivery methods. Additionally, further studies on the mechanism of action of 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid could lead to a better understanding of its biochemical and physiological effects.
Conclusion:
In conclusion, 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid is a novel compound that has shown promising results in various scientific research applications. Its relatively simple synthesis method and stable properties make it suitable for various experiments. Further studies on its anti-inflammatory and anti-tumor properties, potential use as a drug delivery system, and mechanism of action could lead to significant advancements in the fields of medicinal chemistry, biochemistry, and pharmacology.
Synthesemethoden
The synthesis of 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid involves the reaction of 6-aminonicotinic acid with trifluoroacetic anhydride and hydrazine hydrate. This reaction leads to the formation of 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid, which is a white crystalline powder. The synthesis of 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid has shown potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid has been studied for its anti-inflammatory and anti-tumor properties. In biochemistry, 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid has been used to study the mechanism of action of certain enzymes and proteins. In pharmacology, 6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid has been studied for its potential use as a drug delivery system.
Eigenschaften
Molekularformel |
C8H6F3N3O3 |
---|---|
Molekulargewicht |
249.15 g/mol |
IUPAC-Name |
6-[2-(2,2,2-trifluoroacetyl)hydrazinyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3N3O3/c9-8(10,11)7(17)14-13-5-2-1-4(3-12-5)6(15)16/h1-3H,(H,12,13)(H,14,17)(H,15,16) |
InChI-Schlüssel |
QBHBUBYFACXPQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=O)O)NNC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)O)NNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.